11-(4-chlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-chlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, commonly known as CBT-1, is a novel compound that has shown potential in the field of scientific research. CBT-1 is a synthetic compound that belongs to the class of tricyclic antidepressants and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
CBT-1 exerts its therapeutic effects by modulating the activity of various neurotransmitters in the brain. It acts as a reuptake inhibitor of serotonin, norepinephrine, and dopamine, which are neurotransmitters that regulate mood, anxiety, and pain perception. CBT-1 also modulates the activity of the endocannabinoid system, which plays a crucial role in the regulation of pain and anxiety.
Biochemical and Physiological Effects:
CBT-1 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. CBT-1 has also been shown to reduce the levels of inflammatory cytokines, which can reduce pain and inflammation.
Advantages and Limitations for Lab Experiments
CBT-1 has several advantages for use in lab experiments. It is a highly potent and selective compound that can be easily synthesized in large quantities. CBT-1 also has a favorable pharmacokinetic profile, which allows it to be easily administered and distributed in the body.
However, there are also some limitations associated with the use of CBT-1 in lab experiments. It has been shown to have some side effects, such as nausea, dizziness, and dry mouth, which can affect the behavior of test subjects. Additionally, CBT-1 has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
Future Directions
There are several future directions that can be explored in the study of CBT-1. One potential direction is the development of more potent and selective analogs of CBT-1 that can be used for more targeted therapeutic applications. Another direction is the exploration of the potential use of CBT-1 in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, future studies can focus on the elucidation of the molecular mechanisms underlying the therapeutic effects of CBT-1, which can lead to the development of more effective treatments for various diseases and disorders.
Synthesis Methods
CBT-1 can be synthesized using a multi-step reaction sequence that involves the use of various reagents and catalysts. The synthesis process involves the condensation of 4-chlorobenzaldehyde with 1,2-diaminocyclohexane followed by the cyclization of the resulting intermediate to form the tricyclic ring system. The final step involves the oxidation of the tricyclic ring to form CBT-1.
Scientific Research Applications
CBT-1 has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to possess antidepressant, anxiolytic, and analgesic properties. CBT-1 has also been studied for its potential use in the treatment of neuropathic pain, post-traumatic stress disorder (PTSD), and alcohol addiction.
properties
IUPAC Name |
11-[(4-chlorophenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-6-4-13(5-7-16)9-20-10-14-8-15(12-20)17-2-1-3-18(22)21(17)11-14/h1-7,14-15H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVFFWUQUJBXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.